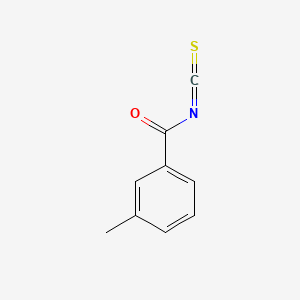

3-Methylbenzoyl isothiocyanate

Overview

Description

3-Methylbenzoyl isothiocyanate: is an organic compound with the molecular formula C9H7NOS and a molecular weight of 177.223 g/mol . It is a derivative of benzoyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

3-Methylbenzoyl isothiocyanate, like other isothiocyanates, is known to interact with a variety of intracellular targets . These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes within the cell. For instance, the activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities .

Biochemical Pathways

Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2) , modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by themercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets and pathways. These effects include anticarcinogenic , anti-inflammatory , and antioxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Amines: One common method involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts.

Photocatalyzed Reaction: Another method involves the photocatalyzed reaction of amines with carbon disulfide, which provides isothiocyanates in good yields.

Electrochemical Method: A practical and mild electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Methylbenzoyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Thiourea Derivatives: The major products formed from reactions with nucleophiles are thiourea derivatives, which have various applications in organic synthesis.

Scientific Research Applications

Chemistry:

Synthesis of Heterocyclic Compounds: 3-Methylbenzoyl isothiocyanate is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine:

Antimicrobial Activity: Isothiocyanates, including this compound, have shown antimicrobial properties against various human pathogens.

Cancer Chemoprevention: Isothiocyanates are known for their chemopreventive properties, particularly in reducing the risk of cancer.

Industry:

Chemical Intermediates: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

- Benzyl isothiocyanate

- Phenyl ethyl isothiocyanate

- Sulforaphane

Comparison:

- Unique Properties: 3-Methylbenzoyl isothiocyanate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity compared to other isothiocyanates .

- Health Benefits: Similar to other isothiocyanates, it exhibits anticancer, anti-inflammatory, and antimicrobial properties, but its specific structure may offer distinct advantages in certain applications .

Biological Activity

3-Methylbenzoyl isothiocyanate (MBITC) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications based on recent research findings.

Chemical Structure and Composition

This compound has the chemical formula . It belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S).

Interaction with Enzymes

MBITC interacts with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also modulates phase II detoxification enzymes such as glutathione S-transferases, enhancing the detoxification of reactive intermediates.

Cellular Effects

Research indicates that MBITC can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of NF-κB signaling. Additionally, it causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

Molecular Mechanism

Mechanism of Action

The mechanism of action for MBITC involves covalent bonding with nucleophilic sites on proteins, particularly cysteine residues. This interaction can inhibit enzyme activity and disrupt essential cellular processes in both pathogens and cancer cells. Furthermore, MBITC activates the Nrf2 signaling pathway, leading to enhanced cellular defense mechanisms against oxidative stress.

Subcellular Localization

MBITC is localized in various cellular compartments, including the nucleus and mitochondria. In the nucleus, it modulates gene expression by interacting with transcription factors, while in the mitochondria, it influences metabolic processes and apoptosis.

Biological Activities

Antimicrobial Properties

Studies have shown that MBITC exhibits antimicrobial activity against various pathogens. Its mode of action involves disrupting metabolic processes and inducing cell death in bacteria such as Campylobacter jejuni, where it targets proteins involved in energy metabolism .

Anticancer Activities

MBITC has been investigated for its anticancer properties. It has shown higher toxicity towards malignant cells compared to healthy cells, suggesting its potential as a therapeutic agent in cancer treatment. At low concentrations, it may stimulate antioxidant responses while exhibiting cytotoxic effects at higher dosages .

Case Studies and Experimental Data

-

Antimicrobial Efficacy

- In a study examining the effects of benzyl isothiocyanate (a related compound), it was found that treatment led to significant disruption of metabolic functions in C. jejuni, resulting in cell death .

- Another study highlighted MBITC's ability to act as a repellent against ticks, demonstrating its potential applications beyond antimicrobial activity .

- Anticancer Potential

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOLJYVHYILGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182391 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-86-8 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper describes the synthesis of N-(Diphenylcarbamothioyl)-3-methylbenzamide using 3-Methylbenzoyl isothiocyanate as a precursor. Could you elaborate on the role of this compound in this reaction?

A1: this compound acts as an electrophilic reagent in this reaction. It reacts with diphenylamine, which acts as a nucleophile, through a condensation reaction. Specifically, the nitrogen atom of diphenylamine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound. This results in the formation of a thiourea derivative, N-(Diphenylcarbamothioyl)-3-methylbenzamide, with the elimination of a water molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.